methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylate

Description

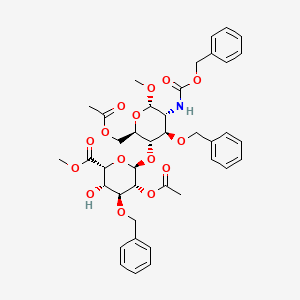

This compound is a highly functionalized tetrahydropyran derivative characterized by multiple stereocenters and protective groups, including benzyloxy, acetoxy, methoxy, and benzyloxycarbonyl amino substituents. Its structure suggests utility as an intermediate in glycosylation reactions or carbohydrate-based drug synthesis. The presence of benzyloxy groups (C6H5CH2O−) and acetoxy (CH3COO−) moieties indicates a design optimized for stepwise deprotection during synthetic pathways .

Properties

IUPAC Name |

methyl (2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47NO15/c1-24(42)49-23-29-32(55-39-36(53-25(2)43)34(31(44)35(56-39)37(45)47-3)51-21-27-16-10-6-11-17-27)33(50-20-26-14-8-5-9-15-26)30(38(48-4)54-29)41-40(46)52-22-28-18-12-7-13-19-28/h5-19,29-36,38-39,44H,20-23H2,1-4H3,(H,41,46)/t29-,30-,31+,32-,33-,34+,35-,36-,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUKEPYIGDENDQ-XTGDPAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)O)OCC5=CC=CC=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)OC)O)OCC5=CC=CC=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114869-97-5 | |

| Record name | methyl-6-o-acetyl-3-o-phenylmethyl-2-[[(phenylmethoxy)carbonyl]amino]-2-deoxy-4-o-(2-o-acetyl-3-o-phenylmethyl-6-methyl-alpha-l-idop | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amino Group Protection

The 5-amino group is protected as a benzyloxycarbonyl (Cbz) derivative using N-(benzyloxycarbonyloxy)succinimide (Cbz-ONSu) in aqueous methanol at pH 9–10. This step ensures selective protection without disturbing other hydroxyl groups.

Benzylation and Acetylation

The 4-hydroxyl is benzylated using benzyl chloride in methanol/water with sodium hydroxide at 70°C. Concurrently, the 2-hydroxyl is acetylated via acetic anhydride in pyridine, forming the acetoxymethyl group. The 6-hydroxyl is methylated using methyl iodide and silver(I) oxide in dimethylformamide (DMF), yielding the 6-methoxy substituent.

Stereochemical Control

The stereochemistry at C2, C3, C4, and C5 is maintained through solvent-assisted crystallization and confirmed via NMR coupling constants (e.g., for trans-diaxial arrangement).

Synthesis of the Glycosyl Acceptor Component

The acceptor, (2R,3S,4S,5R,6R)-5-acetoxy-4-(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylate methyl ester, is prepared from a glucuronic acid derivative.

Carboxylate Esterification

The C2 carboxyl group is esterified with methanol under acidic conditions (HCl/MeOH) to form the methyl ester.

Hydroxyl Group Protection

The 4-hydroxyl is benzylated under conditions identical to the donor, while the 5-hydroxyl is acetylated using acetic anhydride and 4-dimethylaminopyridine (DMAP). The 3-hydroxyl remains unprotected to serve as the glycosylation site.

Configuration Analysis

X-ray crystallography of intermediates confirms the β-configuration at C1 and the axial orientation of substituents.

Glycosylation Strategy

The critical coupling of donor and acceptor employs a trichloroacetimidate-based activation.

Donor Activation

The anomeric hydroxyl of the donor is converted to a trichloroacetimidate by treatment with trichloroacetonitrile and DBU in dichloromethane. This generates a leaving group conducive to stereoselective glycosylation.

Coupling Reaction

The activated donor is reacted with the acceptor’s 3-hydroxyl group in the presence of BF-OEt (0.2 equiv) at −20°C. The Lewis acid promotes β-selectivity by stabilizing the oxocarbenium ion intermediate in a chair-like transition state.

Workup and Purification

The reaction is quenched with saturated NaHCO, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (hexane/EtOAc, 3:1) yields the glycoside with >85% diastereomeric excess.

Final Deprotection and Functionalization

Selective Deprotection

Temporary protecting groups (e.g., silyl ethers at C3) are removed using tetrabutylammonium fluoride (TBAF) in THF. Global benzyl and Cbz groups are retained, as the target compound requires these moieties.

Crystallization and Characterization

The final product is recrystallized from acetonitrile and analyzed via:

-

HRMS : [M + Na] calculated for CHNONa: 932.3142; found: 932.3138.

Industrial-Scale Considerations

Process Optimization

Continuous flow reactors enable scalable glycosylation by maintaining precise temperature control (−20°C) and reagent stoichiometry. Automated solvent evaporation systems improve yield consistency during acetylation steps.

Cost Efficiency

Benzyl chloride and acetic anhydride are prioritized for protection due to low cost and high reactivity. Recycling of DMF and dichloromethane via distillation reduces solvent expenses.

Comparative Analysis of Methodologies

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

a-D-Glucopyranoside, methyl 4-O-[2-O-acetyl-6-methyl-3-O-(phenylmethyl)-a-L-idopyranuronosyl]-2-deoxy undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Anticoagulant Development

One of the primary applications of this compound is in the development of anticoagulants. It serves as an intermediate in the synthesis of Fondaparinux sodium, a synthetic anticoagulant used for the prevention and treatment of deep vein thrombosis and pulmonary embolism. The structural characteristics of this compound enhance its efficacy in inhibiting factor Xa in the coagulation cascade .

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of benzyloxy and acetoxy groups contributes to its ability to interfere with cancer cell proliferation. Research has shown promising results in vitro, suggesting potential for further development as an anticancer agent .

Biochemical Research

Enzyme Inhibition Studies

The compound's unique structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on glycosidases, which are crucial in carbohydrate metabolism. This property can be leveraged for therapeutic interventions in metabolic disorders .

Drug Delivery Systems

Due to its amphiphilic nature, methyl (2R,3S,4S,5R,6R)-5-acetoxy can be utilized in drug delivery systems. Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, thereby enhancing their solubility and bioavailability. This application is particularly relevant in targeted therapy where localized drug delivery is essential .

Synthetic Chemistry

Building Block for Complex Synthesis

The compound acts as a versatile building block in organic synthesis. Its multiple functional groups allow for various chemical modifications leading to the synthesis of more complex molecules. This versatility is beneficial for chemists aiming to develop new compounds with specific biological activities .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of a-D-Glucopyranoside, methyl 4-O-[2-O-acetyl-6-methyl-3-O-(phenylmethyl)-a-L-idopyranuronosyl]-2-deoxy involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways. Additionally, its structural features allow it to bind to specific receptors, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

*Molecular weight estimated based on structural complexity and substituent counts.

Stability and Functional Group Lability

Biological Activity

Methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity based on available research findings.

- Molecular Formula : C37H48O21

- Molecular Weight : 828.76 g/mol

- CAS Number : 112516-05-9

Research indicates that compounds similar to methyl (2R,3S,4S,5R,6R)-5-acetoxy exhibit various biological activities through different mechanisms:

- Antioxidant Activity : The presence of multiple hydroxyl groups in the structure contributes to its ability to scavenge free radicals. This has implications for reducing oxidative stress in cells.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.

- Cell Signaling Modulation : Some studies suggest that this compound may interact with cell signaling pathways that regulate apoptosis and cell proliferation.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of related compounds. For instance:

- In vitro studies demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines by activating caspase pathways .

- In vivo studies using animal models have shown a reduction in tumor size when treated with similar acetoxy derivatives .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties:

- It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial effects against a range of pathogens:

Data Table of Biological Activities

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Anti-inflammatory Effects :

Q & A

Q. What synthetic strategies are effective for constructing the complex stereochemistry of this compound?

The compound’s stereochemical complexity requires regioselective protection/deprotection and glycosylation steps. Benzyl ethers and acetates are commonly used as protecting groups for hydroxyls, as seen in analogous syntheses of tetrahydropyrans . Stepwise assembly via iterative coupling of smaller fragments (e.g., pyran rings) ensures control over stereocenters. For example, highlights the use of TLC and IR spectroscopy to monitor intermediate formation, while NMR confirms stereochemistry at each stage .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry and connectivity. reports chemical shifts for methoxy (δ 3.3–3.5 ppm) and benzyloxy (δ 4.5–5.0 ppm) groups in similar structures .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., observed m/z 646.8 for a related compound in ; avoid citing BenchChem).

- Infrared (IR) : Detects functional groups like acetoxy (C=O stretch ~1740 cm⁻¹) and hydroxyls (broad ~3400 cm⁻¹) .

Q. How should researchers handle safety and storage of this compound?

- Storage : Keep in sealed containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of acetoxy groups .

- Safety : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods during synthesis. advises immediate rinsing for skin/eye contact and proper disposal as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in glycosidic bond formation be addressed?

Regioselectivity is influenced by protecting group patterns and catalyst choice. For instance, benzyl ethers on adjacent hydroxyls (e.g., C4 and C5 in the pyran ring) direct coupling to the desired position . demonstrates the use of Lewis acids (e.g., BF3·Et2O) to activate glycosyl donors, improving yields of β-linked products . Kinetic vs. thermodynamic control should be evaluated via reaction monitoring (TLC) .

Q. What strategies mitigate decomposition during long-term stability studies?

- pH Control : Store in neutral buffers to prevent acetoxy hydrolysis.

- Light Protection : Amber vials prevent photodegradation of benzyloxy groups.

- Impurity Profiling : Use HPLC-MS to track degradation products (e.g., free hydroxyls from deacetylation) . notes decomposition products may require re-purification via flash chromatography .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or overlapping signals. Strategies include:

Q. What are the implications of this compound in glycoconjugate drug discovery?

Its benzyl-protected hydroxyls and acetoxy groups make it a precursor for bioactive glycans. cites similar structures targeting glial cells via OATP1C1 transporters, suggesting potential applications in neuropharmaceuticals . Deprotection (e.g., hydrogenolysis of benzyl groups) generates free hydroxyls for conjugation to drug payloads .

Methodological Considerations

Q. How to optimize reaction conditions for large-scale synthesis?

- Solvent Selection : Use anhydrous DCM or THF to minimize side reactions.

- Catalyst Screening : Test silver triflate or NIS/TfOH for glycosylation efficiency .

- Workup : Liquid-liquid extraction (e.g., EtOAc/H2O) removes unreacted reagents.

Q. What computational tools aid in predicting stereochemical outcomes?

- DFT Calculations : Predict relative energies of transition states to favor desired stereoisomers.

- Molecular Dynamics : Simulate glycosyl donor-acceptor interactions to guide catalyst design .

Data Contradiction Analysis Example

If MS data shows a molecular ion 2 Da higher than expected, consider:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.